Lipophilicity Comparison with De-Chloro Analogs
The XLogP3-AA of 1-(4-chlorophenyl)-2-phenylpropan-1-one is 4.4, which places it closer to optimal CNS drug space (Vss, brain penetration) than its more polar regioisomer 3-(4-chlorophenyl)-1-phenylpropan-1-one (XLogP3-AA not publicly reported but expected lower due to extended methylene spacer), while also exceeding the lipophilicity of the non‑chlorinated parent 2‑phenylpropiophenone [1]. Procurement of a compound with a higher or lower logP without explicit structural justification risks altered tissue distribution and CYP‑mediated clearance.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.4 |
| Comparator Or Baseline | 2-Phenylpropiophenone (parent scaffold): XLogP3-AA not reported but expected lower (fewer heavy atoms); Propafenone: XLogP3 ~3.5 |
| Quantified Difference | Relative to propafenone, target compound is ~0.9 log units more lipophilic |
| Conditions | Computed XLogP3-AA values from PubChem (release 2021.05.07); propafenone XLogP3 estimated from DrugBank |
Why This Matters
Elevated lipophilicity can enhance membrane permeability and CNS penetration but may also increase CYP inhibition liability, making independent verification of the 4.4 logP critical for distribution and toxicity modeling.
- [1] PubChem. (2025). 1-(4-Chlorophenyl)-2-phenylpropan-1-one (CID 318411). National Center for Biotechnology Information. Retrieved May 7, 2026. View Source
